molecular formula C21H15F3N2O3S B2664096 2-[2-[2-[[3-(Trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione CAS No. 860785-69-9

2-[2-[2-[[3-(Trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione

Cat. No.: B2664096
CAS No.: 860785-69-9
M. Wt: 432.42
InChI Key: NBDFUBOMALKBAC-UHFFFAOYSA-N
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Description

The compound 2-[2-[2-[[3-(Trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione is a heterocyclic molecule featuring a thiazole ring linked to a trifluoromethylphenoxy group and an isoindole-1,3-dione moiety.

Properties

IUPAC Name

2-[2-[2-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O3S/c22-21(23,24)13-4-3-5-15(10-13)29-11-18-25-14(12-30-18)8-9-26-19(27)16-6-1-2-7-17(16)20(26)28/h1-7,10,12H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDFUBOMALKBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis of the 3-(Trifluoromethyl)phenoxy acetic acid derivative.

    • Reagents: 3-(Trifluoromethyl)phenol, Chloroacetic acid, Sodium hydroxide.

    • Reaction conditions: Reflux in aqueous ethanol.

  • Step 2: Thiazole ring formation via cyclization.

    • Reagents: Thiourea, α-Haloketone.

    • Reaction conditions: Heated under nitrogen atmosphere.

  • Step 3: Formation of the isoindole-1,3-dione ring.

    • Reagents: Phthalic anhydride, Ammonium acetate.

    • Reaction conditions: Heated under reflux.

Industrial Production Methods

  • Large-scale synthesis might involve continuous flow reactions to improve yield and reduce production time.

  • Catalysts such as palladium or nickel might be used to streamline synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Likely targets the thiazole ring due to sulfur oxidation state versatility.

  • Reduction: Trifluoromethyl group is relatively inert to reduction.

  • Substitution: Occurs predominantly on the phenoxy and thiazole groups.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate, Oxone.

  • Reduction Reagents: Lithium aluminum hydride, Palladium on carbon.

Major Products Formed

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced thiazole derivatives.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: Utilized in the preparation of more complex organic molecules.

  • Catalysis: Acts as a ligand in catalytic cycles.

Biology

  • Drug Design: Investigated for potential use as a pharmacophore due to its trifluoromethyl group enhancing metabolic stability.

Medicine

  • Antimicrobial Activity: Shows promise in inhibiting bacterial and fungal growth.

  • Anti-inflammatory Properties: Being explored for its efficacy in reducing inflammation.

Industry

  • Agricultural Chemicals: Potential use as a pesticide due to its biological activity.

  • Material Science: Incorporation into polymers for improved thermal stability.

Mechanism of Action

  • Molecular Targets: Interacts with enzymes and proteins due to its complex structure.

  • Pathways Involved: May inhibit specific biological pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural Analogues and Molecular Features

The following table summarizes structural analogs of the target compound, highlighting key substituents and molecular properties:

Compound Name / ID (Evidence) Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%)
Target Compound C₂₂H₁₆F₃N₂O₃S 452.44 (estimated) Thiazole, trifluoromethylphenoxy, isoindole-1,3-dione N/A
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d, ) C₂₅H₂₆F₃N₅O₃S 548.2 Thiazole, trifluoromethylphenylureido, piperazine 93.4
2-[[3-(4-Methoxyphenyl)-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione () C₂₄H₁₇N₃O₄ 411.41 Quinazolinone, methoxyphenyl, isoindole-1,3-dione N/A
2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylmethyl)-isoindole-1,3-dione () C₁₅H₈ClF₃N₂O₂ 340.68 Pyridine, trifluoromethyl, chloro N/A
2-[(4-氯苯胺基)methyl]-isoindole-1,3-dione (5d, ) C₁₅H₁₁ClN₂O₂ 298.71 Chlorophenyl, isoindole-1,3-dione 93.42

Key Observations :

  • Trifluoromethyl Groups : The target compound and compounds 10d () and 14 () incorporate trifluoromethyl substituents, which enhance lipophilicity and metabolic stability compared to chloro or methoxy groups .
  • Thiazole vs.
  • Isoindole-1,3-dione Linkage : This moiety is shared across all analogs and is associated with improved solubility and photostability compared to simpler aromatic systems .
Physicochemical Properties:
  • Predicted Properties : For 14 , a density of 1.551 g/cm³ and pKa of -1.90 suggest high stability under acidic conditions . Similar predictions for the target compound would require computational modeling (e.g., Swiss ADME, as referenced in ).

Biological Activity

The compound 2-[2-[2-[[3-(Trifluoromethyl)phenoxy]methyl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound is characterized by the following components:

  • Isoindole moiety : A bicyclic structure that contributes to the compound's pharmacological properties.
  • Thiazole ring : Known for its role in various biological activities, particularly in anticancer and antimicrobial applications.
  • Trifluoromethylphenoxy group : This group enhances lipophilicity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the fields of antitumor , antimicrobial , and anti-inflammatory effects.

Antitumor Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. The thiazole ring's structural features are crucial for cytotoxic activity against various cancer cell lines. For instance:

  • IC50 Values : Compounds containing thiazole rings have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A-431 and Jurkat. The presence of electron-donating groups has been shown to enhance activity significantly .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties:

  • Mechanism of Action : Similar thiazole derivatives have been reported to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to bactericidal effects. The trifluoromethyl group may enhance membrane permeability .

Anti-inflammatory Effects

Research has indicated that compounds with isoindole structures can modulate inflammatory pathways:

  • Cytokine Inhibition : Some derivatives have been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

  • Anticancer Study : A study evaluated a series of thiazole derivatives in vitro against various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives, revealing that compounds with similar structures displayed potent activity against Gram-positive and Gram-negative bacteria .

Research Findings

A summary table below illustrates key findings from various studies regarding the biological activity of similar compounds:

Biological ActivityCompoundIC50 (µM)Cell Line/Organism
AntitumorThiazole Derivative A1.61 ± 1.92A-431 (Human)
AntitumorThiazole Derivative B1.98 ± 1.22Jurkat (Human)
AntimicrobialTrifluoromethyl Derivative C10 - 30Staphylococcus aureus
Anti-inflammatoryIsoindole Derivative DN/AIn vitro (Cytokines)

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group coupling. A common approach is to:

  • React a trifluoromethylphenol derivative with a thiazole precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxymethyl-thiazole intermediate.
  • Perform alkylation or coupling reactions with isoindole-1,3-dione derivatives, using catalysts like Pd(PPh₃)₄ for cross-coupling steps.
  • Optimize reaction conditions by varying solvents (e.g., DMF, THF), temperature (60–100°C), and stoichiometric ratios of reagents. For purification, recrystallization from DMF/acetic acid mixtures or column chromatography with ethyl acetate/hexane gradients is effective .

Q. What spectroscopic and analytical techniques are most effective for confirming structural integrity and purity?

  • 1H/13C NMR : Assign peaks to verify substituent positions (e.g., trifluoromethylphenoxy protons at δ 7.3–7.8 ppm, thiazole protons at δ 6.8–7.1 ppm).
  • FT-IR : Confirm functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for isoindole-dione).
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, and S percentages (±0.3% tolerance).
  • HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns .

Q. What are the critical safety considerations when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Storage : Keep in airtight containers at –20°C, away from oxidizers and ignition sources.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric elements?

  • Substituent Variation : Synthesize analogs with modified phenoxy, thiazole, or isoindole-dione groups. Test biological activity (e.g., enzyme inhibition, cytotoxicity).
  • Theoretical Framework : Link SAR data to molecular targets (e.g., kinase or protease inhibition hypotheses) using cheminformatics tools like Schrödinger Suite .

Q. What computational strategies predict binding interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with active sites (e.g., hydrogen bonding with trifluoromethyl groups).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions. Validate with free-energy perturbation (FEP) calculations .

Q. How should researchers address discrepancies in biological activity data across experimental models?

  • Cross-Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols.
  • Dose-Response Analysis : Use Hill plots to compare EC50/IC50 values.
  • Statistical Rigor : Apply ANOVA or mixed-effects models to account for batch variability .

Q. What methodologies investigate metabolic stability and degradation pathways?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • Forced Degradation Studies : Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (H2O2) conditions. Monitor degradation products over 24–72 hours .

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